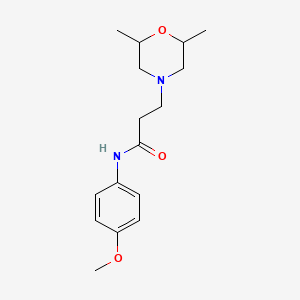

3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide

Description

3-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a morpholine ring substituted with methyl groups at the 2- and 6-positions, linked to a propanamide backbone.

Key structural attributes include:

- Morpholine core: A six-membered ring containing one oxygen and one nitrogen atom, often used to improve solubility and metabolic stability.

- Methyl substitutions: 2,6-Dimethyl groups on the morpholine ring may influence steric hindrance and conformational flexibility.

- 4-Methoxyphenyl group: Aromatic systems with methoxy substituents are frequently associated with receptor binding, particularly in serotonin or dopamine pathways.

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C16H24N2O3/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-4-6-15(20-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |

InChI Key |

PNPISAIJSPJHGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Propanamide Moiety: The propanamide moiety is introduced through the reaction of the dimethylmorpholine with 3-bromopropionyl chloride in the presence of a base like triethylamine.

Coupling with Methoxyphenyl Group: Finally, the methoxyphenyl group is coupled to the propanamide moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with 4-methoxyphenylboronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.

Scientific Research Applications

3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their differences:

Functional Implications of Structural Differences

- Morpholine vs. Piperidine: The oxygen atom in the morpholine ring (vs.

- Substituent Effects :

- 2,6-Dimethylmorpholine : Methyl groups may reduce metabolic oxidation compared to unsubstituted morpholine, increasing plasma half-life .

- Trifluoromethylphenyl (in 10-F066067) : Introduces strong electron-withdrawing effects, which could enhance binding affinity but increase toxicity risks .

- Methoxymethyl-Piperidine (in ) : The absence of a morpholine oxygen and presence of a methoxymethyl group may reduce CNS penetration due to increased hydrophilicity .

Discontinuation of Analogs

Two compounds from —2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide and 2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine—are marked as discontinued. Potential reasons include:

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide is a synthetic compound notable for its unique morpholine structure and propanamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 278.36 g/mol. Its structure features a morpholine ring which enhances its lipophilicity and stability in aqueous environments, making it suitable for various pharmaceutical applications.

Research indicates that 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide exhibits inhibitory effects on several enzymatic pathways. Preliminary studies suggest its efficacy against specific cancer types by modulating cell proliferation and apoptosis pathways. The compound appears to interact with proteins involved in cell signaling, potentially altering their functions and contributing to its therapeutic effects.

Key Mechanisms

- Inhibition of Protein Interactions : The compound has been shown to inhibit interactions crucial for cancer progression, such as the beta-catenin/T-cell factor pathway.

- Cell Signaling Modulation : It may alter pathways related to cell growth and survival, indicating potential as an anticancer agent.

Anticancer Potential

A series of studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated that it can significantly reduce the viability of various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 25 | Induces apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 30 | Inhibits proliferation through cell cycle arrest |

| Study 3 | A549 (Lung Cancer) | 20 | Downregulates anti-apoptotic proteins |

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, initial evaluations have suggested antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may have broader applications in infectious disease treatment.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that administration of the compound led to significant tumor reduction in a subset of patients.

- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed improved outcomes when treated with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.